Bisphenol A diacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dentistry

- BPA is a precursor to the resin monomer of bisphenol A diglycidyl ether methacrylate (Bis-GMA) and bisphenol A dimethylacrylate (Bis-DMA) that are the main constituents of most commercially available composites and sealants used in dentistry .

- BPA-based materials are used in dental, surgical, and prosthetical materials .

- Dental materials containing BisDMA or polycarbonate have not been found to have any adverse human health risks .

Environmental Science

- BPA is a high production volume (HPV) chemical widely used in manufacturing polycarbonate plastics and epoxy resins used in nearly every industry .

- BPA poses environmental and health hazards in aquatic systems, affecting ecosystems and human health .

- BPA contamination in aquatic environments is a major concern, and environmentally sound technologies should be explored for its removal from the contaminated environment .

Food Products

- BPA is used in food packaging since the 1960s .

- BPA is a structural component in polycarbonate beverage bottles and a component in metal can coatings, which protect the food from directly contacting metal surfaces .

- Small, measurable amounts of the packaging materials may migrate into food and can be consumed with it .

Adsorption Process

- BPA is a well-known endocrine-disrupting compound that is commonly detected in industrial effluents and wastewater treatment plants .

- Adsorption is considered the most appropriate technology to remove BPA from aqueous sources .

- Numerous conventional and nonconventional adsorbents can effectively eliminate BPA from effluents .

Enzymatic Process

- The biocatalytic elimination of Bisphenol A using laccase produced by Phanerochaete chrysosporium was examined and optimized .

- The response surface methodology was used to study the effect of independent variables such as pH, temperature, initial laccase activity, initial Bisphenol A concentration .

- Maximum reaction rate and Michaelis constant were calculated from the Lineweaver–Burk plots and are 20.12 µM −1 min and 820 µM, respectively .

Pharmaceuticals

- BPA is one of the so-called endocrine disrupting chemicals (EDCs) and is thought to be involved in the pathogenesis of different morbid conditions: immune-mediated disorders, type-2 diabetes mellitus, cardiovascular diseases, and cancer .

- The mechanism of action of bisphenol A, with a special focus on mesenchymal stromal/stem cells (MSCs) and adipogenesis, has been studied .

- Its uses have been assessed in various fields: dental, orthopedic, and industrial .

Chemical Synthesis

- BPA is produced on an industrial scale by the condensation reaction of phenol and acetone .

- It is a major component of several high-performance plastics, and as a minor additive in PVC, polyurethane, thermal paper, and several other materials .

- BPA was created from a condensation reaction of phenol and acetone with hydrogen chloride, an acid catalyst, and a promoter such as methyl mercaptan .

Plastic Manufacturing

- BPA is a chemical compound primarily used in the manufacturing of various plastics .

- It is a colourless solid which is soluble in most common organic solvents, but has very poor solubility in water .

- BPA is produced on an industrial scale by the condensation reaction of phenol and acetone .

- BPA’s largest single application is as a co-monomer in the production of polycarbonates, which accounts for 65–70% of all BPA production .

Epoxy Resins

- Epoxy resins, most of which are made from BPA, are essential to modern life, public health, efficient manufacturing, and food safety .

- They are used in a wide array of consumer and industrial applications because of their toughness, strong adhesion, chemical resistance, and other specialized properties .

- Epoxy resins are used in products we rely on every day, such as cars, boats, planes, fiber optics, electrical circuit boards, and even the frets on a guitar .

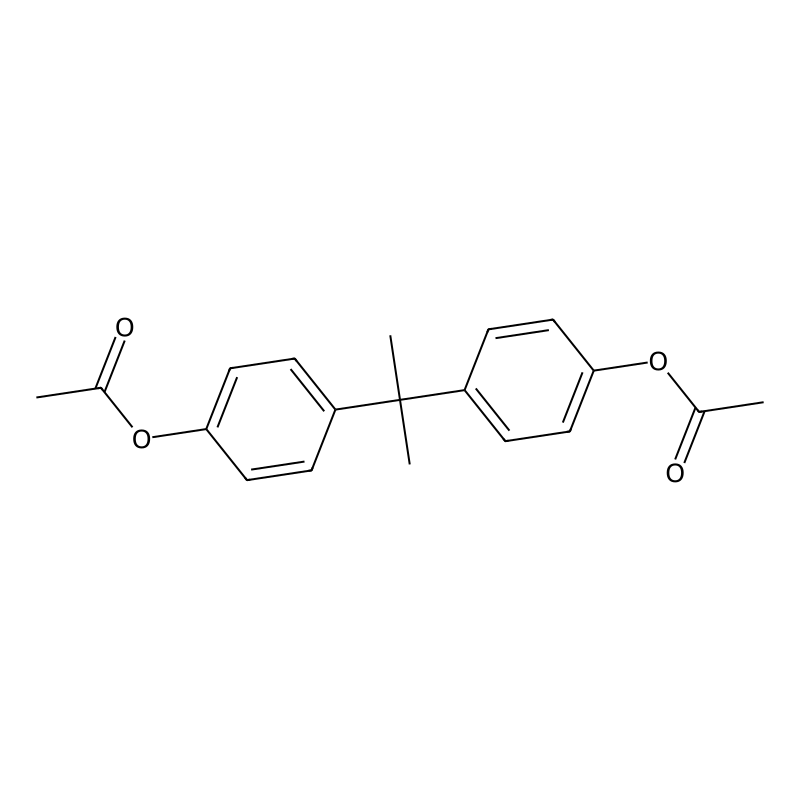

Bisphenol A diacetate is an organic compound with the chemical formula C₁₉H₂₀O₄. It is a derivative of bisphenol A, where two acetyl groups are added to the hydroxyl groups of the bisphenol structure. This modification enhances its solubility and alters its reactivity, making it useful in various applications, particularly in polymer chemistry. Bisphenol A diacetate is primarily utilized as a monomer in the synthesis of polycarbonate plastics and other polymeric materials.

- Limited data exists on the specific hazards of BPAD. However, considering its structural relation to BPA, it's advisable to handle it with caution and follow standard laboratory safety protocols when working with organic chemicals [].

Future Research Directions

- Research is needed to understand the potential biological effects of BPAD, particularly its interaction with hormone receptors and potential endocrine disruption.

- Investigating its environmental fate and degradation pathways is also crucial.

- Hydrolysis: In aqueous environments, bisphenol A diacetate can hydrolyze to regenerate bisphenol A and acetic acid.

- Polymerization: It can participate in polymerization reactions, particularly with dimethyl carbonate to form polycarbonate materials through a melt phase carbonate-ester interchange reaction .

- Oxidative Degradation: Similar to bisphenol A, bisphenol A diacetate can react with hydroxyl radicals, leading to oxidative degradation pathways that can produce various hydroxylated intermediates .

The biological activity of bisphenol A diacetate is closely related to its parent compound, bisphenol A. Research indicates that bisphenol A and its derivatives can exhibit endocrine-disrupting properties. These compounds may interfere with hormonal functions and have been associated with various health issues, including reproductive toxicity and developmental problems in wildlife and humans . The specific biological effects of bisphenol A diacetate require further investigation to fully understand its impact on human health and the environment.

Bisphenol A diacetate is synthesized from bisphenol A through acetylation. The general steps include:

- Acetylation Reaction: Bisphenol A is reacted with acetic anhydride or acetyl chloride in the presence of a catalyst (such as pyridine) to introduce acetyl groups onto the hydroxyl functionalities.

- Purification: The product is purified through recrystallization or distillation to remove unreacted starting materials and by-products.

This method allows for the efficient production of bisphenol A diacetate with high yields.

Bisphenol A diacetate finds applications in various fields:

- Polymer Production: It serves as a key monomer for synthesizing polycarbonate plastics, which are known for their strength and transparency.

- Coatings and Adhesives: Due to its improved solubility and reactivity, it is used in formulating coatings and adhesives that require enhanced performance characteristics.

- Biomedical

Studies on the interactions of bisphenol A diacetate focus on its reactivity with environmental pollutants and biological systems. For instance:

- Reactivity with Hydroxyl Radicals: Similar to bisphenol A, bisphenol A diacetate reacts with hydroxyl radicals, which can lead to degradation products that may have different toxicological profiles .

- Endocrine Disruption Potential: Investigations into its potential endocrine-disrupting effects are crucial for understanding its safety profile in consumer products.

Several compounds share structural similarities with bisphenol A diacetate. Here’s a comparison highlighting their uniqueness:

| Compound Name | Formula | Key Features |

|---|---|---|

| Bisphenol A | C₁₅H₁₆O₂ | Parent compound; widely studied for toxicity. |

| Bisphenol F | C₁₂H₁₂O₃ | Used in epoxy resins; less toxic than BPA. |

| Bisphenol S | C₁₂H₁₀O₄S | Sulfonated version; used in thermoplastics. |

| Bisphenol Z | C₁₃H₁₈O | Used in specialty polymers; has unique properties. |

Bisphenol A diacetate is unique due to its acetylation modification, which enhances solubility and alters reactivity compared to these similar compounds. Its applications in polymer chemistry make it particularly valuable despite potential health concerns associated with its parent compound.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant